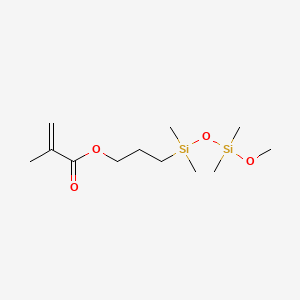
Polydimethylsiloxane, monomethacryloxypropyl terminated
Descripción general
Descripción
Synthesis Analysis
The synthesis of monomethacryloxypropyl terminated PDMS typically involves ring-opening polymerization of cyclic siloxanes followed by hydrosilylation reactions. For instance, controlled synthesis of hydrogen terminated PDMS (PDMS-H) through ring-opening polymerization and subsequent grafting of methylmethacrylate (MMA) and tert-butyl methacrylate (tBMA) to PDMS-H via hydrosilylation reactions has been demonstrated. This process highlights the specificity and controlled nature of synthesizing functionally terminated PDMS polymers (L. Cheng et al., 2014).
Aplicaciones Científicas De Investigación
Rapid Prototyping and Membrane Technology : Polydimethylsiloxane is used for rapid prototyping in membrane technology, particularly for gas-liquid contacting, due to its high permeabilities for various gases and easy handling. It is suitable for soft-lithographic replication and direct 3D-printing of novel chip geometries for lab-on-a-chip applications (Femmer, Kuehne, & Wessling, 2014).
Drug Carrier : Its biologically inert nature makes polydimethylsiloxane an effective carrier for drugs. Functional groups can be introduced to enable attachment to drugs, expanding its utility in pharmaceutical applications (Bachrach & Zilkha, 1984).
Surface Modification for Biomedical Use : Surface treatment methods, such as plasma treatment, improve the biocompatibility of polydimethylsiloxane by minimizing salt and protein deposition, enhancing its suitability for biomedical applications (De Smet, Rymarczyk-Machał, & Schacht, 2011).
Microfluidics and Lab-on-a-Chip Devices : Its properties, including optical clarity, inertness, and non-toxicity, make it widely used in microfluidics, especially for creating microfluidic devices used in biomedical research and neurodegenerative disease studies (Ren et al., 2015).
Micro-Sized Particle Production : Polydimethylsiloxane is utilized to produce micro-sized particles for varied applications in biomedicine, biotechnology, and engineering (Muñoz-Sánchez et al., 2016).
Sensor Applications : Due to its unique mechanical properties, such as flexibility and low glass transition temperature, polydimethylsiloxane is suitable for various sensor applications, including accelerometers and chemical sensors (Lötters, Olthuis, Veltink, & Bergveld, 1997).
Analytical Chemistry : In analytical chemistry, polydimethylsiloxane serves as a stationary phase in gas chromatographic separations and in sample preparation techniques such as SPME and SBSE (Seethapathy & Górecki, 2012).
Biomedical Engineering : Its biocompatibility and mechanical properties make polydimethylsiloxane ideal for biomedical engineering applications, such as medical implants and cardiovascular flow replication (Miranda et al., 2021).
Supercritical Solvent Impregnation : Used as a surfactant in supercritical conditions, polydimethylsiloxane enhances the solubility of drugs in supercritical carbon dioxide, facilitating controlled drug release products (Alessi et al., 2003).
Safety And Hazards
Polydimethylsiloxane, monomethacryloxypropyl terminated, is classified as causing serious eye irritation . Therefore, it is recommended to wear protective gloves, protective clothing, and eye protection when handling this substance . If it comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes and seek medical advice if eye irritation persists .
Propiedades
IUPAC Name |
3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4Si2/c1-11(2)12(13)15-9-8-10-17(4,5)16-18(6,7)14-3/h1,8-10H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRNOHIEWSINLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 121233057 | |
CAS RN |
104780-61-2, 146632-07-7 | |
| Record name | Siloxanes and Silicones, di-Me, 3-[(1-oxo-2-propen-1-yl)oxy]propyl group-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | METHACRYLOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methacryloxypropyl-methylsiloxane)-dimethylsiloxane copolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




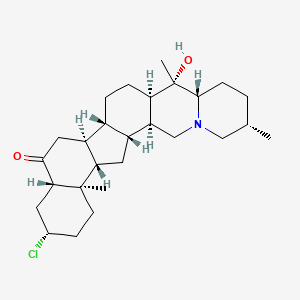
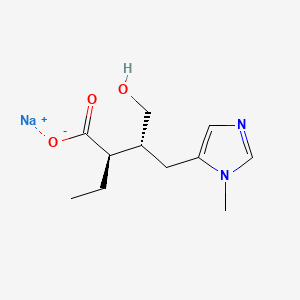
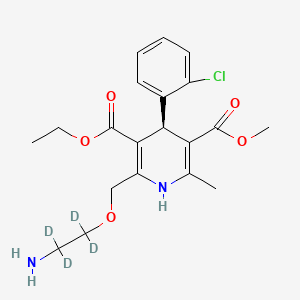
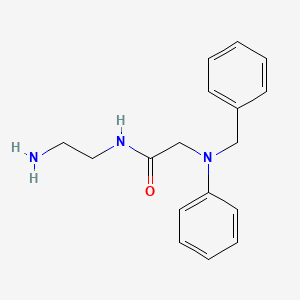
![tert-butyl (3R,5S,6R)-3-[(3R)-4-[benzyl-[(2S)-2-hydroxy-4-[(3S,5S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5,6-diphenylmorpholin-3-yl]butyl]amino]-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B1146565.png)
![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)
![1-[(3S,9R,10S,13S,14R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1146569.png)